molecular formula C26H32ClN3 B284843 N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine

N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine

Cat. No. B284843
M. Wt: 422 g/mol
InChI Key: BQUCLRSZYVKXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine is a chemical compound that belongs to the class of quinazoline derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters. It has also been shown to have antioxidant and antiangiogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have promising results in preclinical studies for anticancer, anti-inflammatory, and neurological disorders. Additionally, it has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent.
One limitation of using N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine. One area of research is to further elucidate its mechanism of action, which could lead to the development of more targeted therapeutic agents. Another area of research is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more efficient synthesis methods for N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine to increase its yield and purity.

Synthesis Methods

The synthesis method for N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine involves the reaction of 4-chloroaniline with 2-nitrobenzaldehyde to form 2-(4-chlorophenyl)-4-nitrophenylamine. This intermediate compound is then reacted with cyclododecanone to form N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine. The synthesis process has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders, with studies showing its ability to modulate the activity of neurotransmitters.

properties

Molecular Formula

C26H32ClN3

Molecular Weight

422 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-cyclododecylquinazolin-4-amine

InChI

InChI=1S/C26H32ClN3/c27-21-18-16-20(17-19-21)25-29-24-15-11-10-14-23(24)26(30-25)28-22-12-8-6-4-2-1-3-5-7-9-13-22/h10-11,14-19,22H,1-9,12-13H2,(H,28,29,30)

InChI Key

BQUCLRSZYVKXIP-UHFFFAOYSA-N

SMILES

C1CCCCCC(CCCCC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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